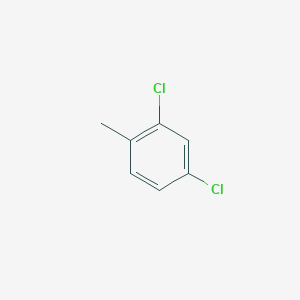

2,4-Dichlorotoluene

描述

This compound is a dichlorobenzene.

属性

IUPAC Name |

2,4-dichloro-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNUTBJJKQIVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2 | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040702 | |

| Record name | 2,4-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-dichlorotoluene is a clear colorless liquid. (NTP, 1992), Colorless liquid; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

385 to 387 °F at 760 mmHg (NTP, 1992), 201 °C @ 760 mm Hg, at 101.3kPa: 200 °C | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

93 °C, 199 °F, open cup, 87 °C c.c. | |

| Record name | 2,4-Dichlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

INSOL IN WATER, Solubility in water, g/100ml at 20 °C: (very poor) | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2498 (NTP, 1992) - Denser than water; will sink, 1.2476 @ 20 °C/20 °C, 1.25 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02 | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.56 | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.45 [mmHg], 0.458 mm Hg at 25 °C, Vapor pressure, kPa at 50 °C: 0.4 | |

| Record name | 2,4-Dichlorotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3007 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Typical analysis for 2,4-dichlorotoluene is >99% 2,4-dichlorotoluene, <0.2% 4-chlorotoluene, <0.3% 2,5-dichlorotoluene, <0.1% 2,6-dichlorotoluene, <0.4% 3,4-dichlorotoluene. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

95-73-8 | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Dichlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2,4-dichloro-1-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dichlorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.224 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3S32N6LG3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

7.7 °F (NTP, 1992), -13.5 °C | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20171 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2567 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DICHLOROTOLUENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1727 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dichlorotoluene (CAS No. 95-73-8) is a significant chlorinated aromatic hydrocarbon.[1][2] It appears as a clear, colorless liquid with a characteristic odor.[3][4] This compound serves as a crucial intermediate in the synthesis of a wide array of chemical products, including pharmaceuticals, pesticides, and dyes.[1][5] Its utility in organic synthesis is broad, acting as a high-boiling solvent and a precursor for compounds like 2,4-dichlorobenzyl chloride and 2,4-dichlorobenzoyl chloride.[2][5] Given its widespread application, a thorough understanding of its physical and chemical properties is essential for its safe handling, application in synthesis, and for environmental assessment.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing a consolidated reference for researchers.

| Property | Value | References |

| Molecular Formula | C₇H₆Cl₂ | [2][5][6] |

| Molecular Weight | 161.03 g/mol | [2][5][6][7] |

| Appearance | Clear, colorless liquid | [2][3][4][5] |

| Density | 1.246 g/mL at 25 °C | [3][8] |

| Melting Point | -13.5 °C to -14 °C | [2][5][7] |

| Boiling Point | 200 °C to 201 °C at 760 mmHg | [2][7] |

| Flash Point | 79 °C to 87 °C (closed cup) | [2][7][9] |

| Solubility in Water | Insoluble/Immiscible | [2][3][7] |

| Solubility in Organic Solvents | Soluble in alcohol, ether, acetone, and benzene | [3][7][10] |

| Refractive Index | 1.545 to 1.5511 at 20 °C | [2][5][7] |

| Vapor Pressure | 4 hPa at 50 °C | [3][11] |

| Vapor Density | 5.56 (air = 1) | [2] |

Experimental Protocols

The determination of the physical and chemical properties of this compound relies on established analytical methods. Below are detailed methodologies for key experiments.

Synthesis of this compound

A primary method for the synthesis of this compound involves the diazotization and subsequent chlorination of 2,4-diaminotoluene (B122806).[3][8][12] This process, often a variation of the Sandmeyer reaction, is a cornerstone of aromatic chemistry.[1]

Experimental Workflow: Synthesis via Diazotization

Caption: Synthesis of this compound via Diazotization.

Detailed Protocol:

-

Dissolution: In a reaction vessel, hydrochloric acid and water are heated to 50°C. 2,4-diaminotoluene is then dissolved in this acidic solution with stirring.[8][12]

-

Diazotization: Additional hydrochloric acid and cuprous chloride are introduced into the vessel. A 1% sodium nitrite solution is then added evenly, while maintaining the reaction temperature at approximately 60°C.[8][12]

-

Purification: After the reaction, the mixture is allowed to rest and stratify. The lower layer, containing the crude product, is separated and washed with water until neutral. An alkali wash is performed, followed by another water wash to remove the alkali. Finally, the crude this compound is purified by steam distillation to yield the final product.[8][12]

Another significant synthetic route is the direct chlorination of p-chlorotoluene in the presence of a Lewis acid catalyst, such as zirconium tetrachloride, which favors the formation of the 2,4-isomer.[1][13][14]

Analytical Methods for Property Determination

1. Gas Chromatography (GC)

-

Application: To determine the purity of this compound and to analyze the isomeric composition of dichlorotoluene mixtures.[5][15][16]

-

Methodology: A sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase. A flame ionization detector (FID) is commonly used for detection.[2] The retention times of the peaks are compared with those of known standards to identify the components, and the peak areas are used for quantification.[16]

2. Melting Point Determination

-

Application: To determine the temperature at which this compound transitions from a solid to a liquid state.

-

Methodology: A small, purified sample is placed in a capillary tube and heated in a calibrated melting point apparatus. The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

3. Boiling Point Determination

-

Application: To determine the temperature at which the vapor pressure of this compound equals the atmospheric pressure.

-

Methodology: The liquid is heated in a distillation apparatus. The temperature of the vapor that is in equilibrium with the boiling liquid is measured using a calibrated thermometer. The boiling point is recorded at a specific pressure, typically atmospheric pressure (760 mmHg).

4. Solubility Testing

-

Application: To assess the solubility of this compound in various solvents.

-

Methodology: A known volume of the solvent is placed in a test tube. Small, incremental amounts of this compound are added with vigorous mixing. The mixture is observed for the formation of a single, clear phase (soluble) or the persistence of two distinct phases or cloudiness (insoluble/immiscible).

Chemical Reactivity and Applications

This compound is a relatively unreactive compound under normal conditions.[3][8] Its reactivity is characteristic of halogenated aromatic hydrocarbons, which generally decreases with an increased degree of halogen substitution.[3][8] It may be incompatible with strong oxidizing and reducing agents, as well as with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[3][8]

Logical Relationship of Applications

Caption: Key applications derived from this compound.

Its primary industrial value lies in its role as a versatile intermediate.[1][5]

-

Agrochemicals: It is a vital precursor in the synthesis of various pesticides and herbicides.[1][5]

-

Pharmaceuticals: It serves as a fundamental building block for numerous active pharmaceutical ingredients (APIs).[1][5]

-

Dyes and Pigments: The compound is utilized in the manufacturing of colorants.[1][5]

-

Organic Synthesis: It is also employed as an oxidant and a solvent in specific chemical reactions, such as the anaerobic catalytic oxidation of secondary alcohols.[3][5][8]

Safety and Handling

Hazard Identification:

-

Combustible liquid and vapor.[17]

Recommended Handling Procedures:

-

Wash thoroughly after handling.[17]

-

Use in a well-ventilated area and avoid inhalation of vapors.[17][18]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing.[7][19]

-

Store in a cool, dry, well-ventilated place in tightly closed containers.[3][5][19]

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[17]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Get medical aid if irritation develops or persists.[17]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[17]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.[17][18]

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, intended to support researchers, scientists, and professionals in drug development in their work with this important chemical intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 95-73-8 [m.chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. scbt.com [scbt.com]

- 7. This compound, 99% 250 mL | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 8. Cas 95-73-8,this compound | lookchem [lookchem.com]

- 9. Page loading... [guidechem.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. This compound | 95-73-8 [chemicalbook.com]

- 12. This compound synthesis - chemicalbook [chemicalbook.com]

- 13. Dichlorotoluene - Wikipedia [en.wikipedia.org]

- 14. US3366698A - Process for the production of 2, 4-dichlorotoluene - Google Patents [patents.google.com]

- 15. Method for synthesizing 2, 4-dichlorotoluene and 3, 4-dichlorotoluene by directionally chlorinating parachlorotoluene with supported catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 16. CN102234218B - Preparation method of this compound - Google Patents [patents.google.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to 2,4-Dichlorotoluene (CAS 95-73-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Dichlorotoluene (CAS 95-73-8), a significant chemical intermediate in various industrial applications, including the synthesis of agrochemicals, pharmaceuticals, and dyes.[1] This document consolidates critical data on its physicochemical properties, outlines detailed experimental protocols for its synthesis and analysis, and presents its toxicological profile. All quantitative data is summarized in structured tables for ease of reference. Furthermore, logical and experimental workflows are visually represented through diagrams generated using the DOT language.

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a characteristic aromatic odor.[2] It is an aromatic compound characterized by a toluene (B28343) structure with two chlorine atoms substituted at the 2 and 4 positions.[2][3] While it is insoluble in water, it is soluble in organic solvents like ethanol (B145695) and ether.[2][4]

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 95-73-8 | [5] |

| Molecular Formula | C₇H₆Cl₂ | [5][6] |

| Molecular Weight | 161.03 g/mol | [5][6][7] |

| Appearance | Clear colorless liquid | [4][5][7] |

| Melting Point | -14 °C (-13.5 °C) | [5][8] |

| Boiling Point | 198 - 201 °C (385 to 387 °F) at 760 mmHg | [5][7] |

| Density | 1.246 g/cm³ (1.2498 g/cm³) | [5][9] |

| Flash Point | 87 °C (closed cup) | [8] |

| Refractive Index | 1.545 (1.5511 at 20 °C/D) | [5][7] |

| Solubility | Insoluble in water | [4][7] |

Synthesis and Manufacturing

This compound is primarily synthesized through several chemical routes, with the chlorination of toluene or p-chlorotoluene and the diazotization of aromatic amines being the most common methods.[1]

Synthesis via Diazotization and Chlorination

One prominent method involves the diazotization and subsequent chlorination of 2,4-diaminotoluene (B122806).[4][6]

Experimental Protocol: Diazotization and Chlorination of 2,4-Diaminotoluene [4][6]

-

Preparation: Charge a reaction vessel with hydrochloric acid and water. Heat the mixture to 50°C.

-

Dissolution: While stirring, dissolve 2,4-diaminotoluene in the heated acid solution.

-

Addition of Reagents: Add additional hydrochloric acid and cuprous chloride to the reaction pot.

-

Diazotization: Evenly add a 1% sodium nitrite (B80452) solution to the mixture, maintaining the temperature at approximately 60°C.

-

Separation: Allow the mixture to rest and stratify. The lower layer contains the crude product.

-

Washing and Neutralization: Wash the crude product with water until neutral. Then, add an alkali to make the solution alkaline, followed by another water wash to remove the excess alkali.

-

Purification: Separate the crude this compound and purify it by water distillation to obtain the finished product.

A variation of this synthesis involves the use of potassium bisulfite, potassium chloride, and cobalt(II) chloride in water at 70-75°C for approximately 2.33 hours.[6]

Logical Workflow for Synthesis via Diazotization

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 95-73-8: this compound | CymitQuimica [cymitquimica.com]

- 3. introspectivemarketresearch.com [introspectivemarketresearch.com]

- 4. Cas 95-73-8,this compound | lookchem [lookchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. This compound | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 1727 - this compound [chemicalsafety.ilo.org]

- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to the Spectroscopic Data of 2,4-Dichlorotoluene

This guide provides an in-depth analysis of the spectroscopic data for 2,4-Dichlorotoluene, a compound frequently used as a pesticide and pharmaceutical intermediate.[1] The following sections present key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with the experimental protocols for obtaining such data. This information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this molecule's structural and spectroscopic properties.

Molecular and Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound (CAS No. 95-73-8).

Table 1: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.35 | d | 1H | H-6 |

| 7.18 | dd | 1H | H-5 |

| 7.08 | d | 1H | H-3 |

| 2.32 | s | 3H | -CH₃ |

Data sourced from publicly available spectra. Solvent: CDCl₃. Instrument: 90 MHz NMR Spectrometer.[2]

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 138.2 | C-1 |

| 135.5 | C-2 |

| 132.0 | C-4 |

| 131.5 | C-6 |

| 129.8 | C-5 |

| 127.2 | C-3 |

| 20.5 | -CH₃ |

Data sourced from publicly available spectra.[3]

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 162 | 14 | [M+2]⁺ |

| 160 | 20 | [M]⁺ |

| 127 | 32 | [M-Cl]⁺ |

| 125 | 100 | [M-Cl]⁺ (isotope) |

| 89 | 17 | [C₇H₅]⁺ |

Data obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[4] The molecular weight of this compound is 161.03 g/mol .[5][6]

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3100 | Medium | Aromatic C-H Stretch |

| 2850-3000 | Medium | Aliphatic C-H Stretch (-CH₃) |

| 1580, 1480, 1450 | Strong | C=C Aromatic Ring Stretch |

| 1050-1090 | Strong | C-Cl Stretch |

| 800-850 | Strong | C-H Out-of-plane Bending |

General IR data for dichlorinated toluene (B28343) derivatives. Specific peak values may vary based on the sampling method.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid samples like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : A small amount of this compound (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is accurately weighed and dissolved in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[7][8] The sample is thoroughly mixed to ensure homogeneity.

-

Sample Transfer : The solution is carefully transferred into a clean 5 mm NMR tube using a pipette, avoiding the introduction of air bubbles.[7][8] The outside of the tube is wiped clean to remove any contaminants.[7]

-

Data Acquisition : The NMR tube is placed in the spectrometer. The experiment begins with locking the spectrometer to the deuterium (B1214612) signal of the solvent and then shimming the magnetic field to optimize its homogeneity.[7] A standard one-pulse experiment is typically sufficient for acquiring a ¹H spectrum, while ¹³C NMR may require a greater number of scans to achieve a good signal-to-noise ratio.[9]

2.2 Infrared (IR) Spectroscopy

For a liquid sample such as this compound, a "neat" spectrum is often acquired.[10]

-

Sample Preparation : One to two drops of the pure liquid are placed directly onto the surface of a salt plate (e.g., NaCl or KBr).[10]

-

Sample Mounting : A second salt plate is carefully placed on top of the liquid drop to create a thin film "sandwich".[10]

-

Data Acquisition : The prepared salt plate assembly is placed in the sample holder of the IR spectrometer. The spectrum is then recorded. After analysis, the salt plates are rinsed with a dry solvent like acetone (B3395972) and dried.[10]

2.3 Mass Spectrometry (MS)

Mass spectrometry of this compound is commonly performed using a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

-

Sample Introduction : A dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities.

-

Ionization : As the this compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron Impact (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to ionize and fragment.

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion, generating a mass spectrum that shows the relative intensity of different fragments.

Visualizations

3.1 Molecular Structure and Proton Assignments

Caption: Molecular Structure of this compound with Proton Assignments.

3.2 General Spectroscopic Analysis Workflow

Caption: General Workflow for Spectroscopic Analysis of an Organic Compound.

References

- 1. This compound | 95-73-8 [chemicalbook.com]

- 2. This compound(95-73-8) 1H NMR spectrum [chemicalbook.com]

- 3. This compound(95-73-8) 13C NMR spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. m.youtube.com [m.youtube.com]

- 9. bionmr.unl.edu [bionmr.unl.edu]

- 10. webassign.net [webassign.net]

An In-depth Technical Guide to the Solubility of 2,4-Dichlorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-dichlorotoluene in various organic solvents. This document is intended to be a valuable resource for laboratory and industrial applications, offering insights into the qualitative solubility, and providing a detailed experimental protocol for quantitative solubility determination.

Introduction to this compound

This compound (C₇H₆Cl₂) is a chlorinated aromatic hydrocarbon.[1] At room temperature, it exists as a colorless liquid with a characteristic aromatic odor.[1] Its molecular structure, featuring a methyl group and two chlorine atoms on a benzene (B151609) ring, renders it relatively nonpolar and hydrophobic.[1] This compound serves as an important intermediate in the synthesis of various products, including pesticides, dyes, and pharmaceuticals.[1][2] An understanding of its solubility in organic solvents is critical for its application in chemical synthesis, purification processes, and formulation development.

Solubility Profile

The principle of "like dissolves like" is a fundamental concept in predicting the solubility of this compound. As a relatively non-polar compound, it exhibits good solubility in other non-polar or weakly polar organic solvents, while being insoluble in polar solvents like water.[1][3]

Qualitative Solubility

Based on available data, the qualitative solubility of this compound in various organic solvents is summarized in the table below.

| Solvent Class | Solvent Examples | Solubility |

| Aromatic Hydrocarbons | Benzene, Toluene | Soluble[1][4] |

| Alcohols | Ethanol | Soluble[4][5] |

| Ethers | Diethyl Ether | Soluble[4][5] |

| Ketones | Acetone | Soluble[6][7] |

| Halogenated Hydrocarbons | Carbon Tetrachloride | Soluble[6] |

| Aliphatic Hydrocarbons | Hexane | High Solubility[1] |

| Water | Water | Insoluble[4][5][8] |

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific quantitative solubility data for this compound in organic solvents. While its miscibility with several common solvents is noted, precise measurements of solubility (e.g., in g/100g of solvent) at various temperatures are not widely reported. The only quantitative value found is for its solubility in water, which is approximately 0.0026 g/100 g at 25°C.[6]

Given the absence of readily available quantitative data, experimental determination is necessary to establish the precise solubility of this compound in specific organic solvents of interest.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent using the gravimetric method. This method is straightforward, reliable, and does not require highly specialized equipment.

Principle

The gravimetric method involves the preparation of a saturated solution of the solute (this compound) in the solvent of interest at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is measured. The solubility is then calculated from these values.

Materials and Apparatus

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Conical flasks or vials with stoppers

-

Thermostatic water bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Glass pipettes and syringes

-

Evaporating dishes or pre-weighed vials

-

Drying oven

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

Experimental Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved this compound at the bottom of the flask is essential to ensure the solution is saturated.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatic water bath set to the desired temperature and allow it to equilibrate for a sufficient period (e.g., 24-48 hours), with intermittent shaking or stirring to facilitate dissolution.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, carefully withdraw a known volume (e.g., 10 mL) of the supernatant saturated solution using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample using a syringe filter to remove any undissolved micro-particles.

-

-

Gravimetric Analysis:

-

Transfer the filtered saturated solution into a pre-weighed evaporating dish.

-

Weigh the evaporating dish containing the solution to determine the total mass of the solution.

-

Carefully evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating in a drying oven at a temperature below the boiling point of this compound can be used to expedite this process.

-

Once the solvent has completely evaporated, place the dish in a drying oven at a moderate temperature (e.g., 50-60°C) until a constant weight of the solute is achieved.

-

Cool the dish in a desiccator and weigh it on the analytical balance.

-

Calculation of Solubility

The solubility can be expressed in various units. A common expression is grams of solute per 100 grams of solvent.

-

Mass of the saturated solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_solute

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the determination of the solubility of this compound in an organic solvent.

Caption: Experimental workflow for determining the solubility of this compound.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pubs.acs.org [pubs.acs.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 95-73-8 [m.chemicalbook.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. pharmacyjournal.info [pharmacyjournal.info]

Thermodynamic Properties of 2,4-Dichlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Physicochemical and Basic Thermodynamic Data

2,4-Dichlorotoluene is a colorless liquid at room temperature.[1] A summary of its key physical and thermodynamic properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₆Cl₂ | [1] |

| Molecular Weight | 161.03 g/mol | [1] |

| Boiling Point | 199-201 °C (390-394 °F; 472-474 K) at 760 mmHg | [1][2] |

| Melting Point | -13.5 °C (7.7 °F; 259.6 K) | [1][2] |

| Density | 1.2498 g/cm³ at 20 °C | [2] |

| Vapor Pressure | 0.458 mmHg at 25 °C |

Enthalpy of Vaporization (ΔHvap)

Direct experimental values for the enthalpy of vaporization of this compound are not readily found in surveyed literature. However, it can be determined experimentally by measuring the vapor pressure at different temperatures and applying the Clausius-Clapeyron equation.

Experimental Protocol: Determination of Enthalpy of Vaporization via Vapor Pressure Measurement

The enthalpy of vaporization can be determined by measuring the vapor pressure of the substance at various temperatures. A common and accurate method for this is using a Swietoslawski-type ebulliometer, which is designed for precise boiling point measurements at controlled pressures.[3]

Methodology:

-

Sample Preparation: A pure sample of this compound is placed in the ebulliometer.

-

Pressure Control: The system is connected to a pressure control system, allowing for precise adjustment and measurement of the pressure.

-

Heating and Equilibrium: The sample is heated, and the temperature at which it boils is recorded for a given pressure. This is repeated for a range of pressures.

-

Data Analysis: The collected data (pressure and temperature) are used to plot ln(P) versus 1/T. According to the Clausius-Clapeyron equation, this plot should yield a straight line with a slope equal to -ΔHvap/R, where R is the ideal gas constant.

Heat Capacity (Cp)

The specific heat capacity of liquid this compound has not been explicitly reported in the reviewed literature. It can be determined using calorimetric methods.

Experimental Protocol: Determination of Liquid Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for measuring the heat capacity of liquids.[4][5][6][7][8] The principle is to measure the temperature rise in a sample when a known amount of heat is added, while minimizing heat exchange with the surroundings.

Methodology:

-

Calorimeter Setup: A known mass of this compound is placed in a sample container within an adiabatic calorimeter.

-

Thermal Isolation: The calorimeter is placed in a vacuum-insulated jacket, and the temperature of the surrounding shield is controlled to match the temperature of the sample container, thus preventing heat loss.

-

Heating: A known quantity of electrical energy (Q) is supplied to a heater within the sample container.

-

Temperature Measurement: The temperature change (ΔT) of the sample is precisely measured.

-

Calculation: The heat capacity of the sample is calculated from the energy input, the temperature change, and the mass of the sample, after accounting for the heat capacity of the sample container (which is determined in a separate calibration experiment).

Standard Enthalpy of Formation (ΔHf°)

Experimental Protocol: Determination of Standard Enthalpy of Formation by Combustion Calorimetry

For organochlorine compounds, combustion in a bomb calorimeter requires special considerations to ensure that the chlorine is converted to a single, well-defined product (usually aqueous HCl). This is often achieved by using a reducing agent in the bomb.[9][10]

Methodology:

-

Sample Preparation: A precisely weighed sample of this compound is placed in a crucible inside a combustion bomb. A reducing solution (e.g., hydrazine (B178648) dihydrochloride) is added to the bomb to quantitatively reduce any free chlorine formed during combustion to chloride ions.[9][10]

-

Combustion: The bomb is filled with high-pressure oxygen and the sample is ignited.

-

Temperature Measurement: The temperature change of the surrounding water bath is measured to determine the heat released by the combustion reaction.

-

Product Analysis: The final products in the bomb are analyzed to determine the completeness of combustion and to quantify the amounts of nitric acid and hydrochloric acid formed.

-

Calculation: The standard enthalpy of combustion is calculated from the temperature change and the calibration constant of the calorimeter, with corrections applied for the heats of formation of the acids and any incomplete combustion. The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law.

Conclusion

References

- 1. This compound | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. High-Temperature Adiabatic Calorimeter for Constant-Volume Heat Capacity Measurements of Compressed Gases and Liquids | NIST [nist.gov]

- 9. Combustion calorimetry of organic chlorine compounds. Heats of combustion of chlorobenzene, the dichlorobenzenes and o- and p-chloroethylbenzene (Journal Article) | OSTI.GOV [osti.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. DECHEMA | DIPPR 801 [dechema.de]

- 12. dippr.chem.mtu.edu [dippr.chem.mtu.edu]

An In-Depth Technical Guide to the Reactivity of the Methyl Group in 2,4-Dichlorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract: 2,4-Dichlorotoluene (2,4-DCT) is a pivotal intermediate in the synthesis of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and dyes.[1][2] The reactivity of its methyl group is of paramount importance, offering a versatile handle for molecular elaboration. This document provides a comprehensive technical overview of the primary reactions involving the methyl group of this compound, with a focus on oxidation and halogenation. It includes detailed experimental protocols, quantitative data, and mechanistic diagrams to serve as a practical guide for laboratory and industrial applications.

Introduction: Electronic and Steric Influences on Methyl Group Reactivity

This compound is a halogenated aromatic hydrocarbon where the benzene (B151609) ring is substituted with two chlorine atoms and a methyl group.[2][3] While simple aromatic halogenated compounds are generally unreactive, the methyl group in 2,4-DCT provides a site for various chemical transformations.[4][5][6][7] The presence of two electron-withdrawing chlorine atoms on the aromatic ring influences the reactivity of the benzylic protons of the methyl group. These reactions, typically proceeding through free-radical or oxidative pathways, allow for the conversion of the methyl group into a range of functional groups, including halomethyl, formyl, and carboxyl moieties. Such transformations are foundational for producing key derivatives like 2,4-dichlorobenzyl chloride, 2,4-dichlorobenzaldehyde (B42875), and 2,4-dichlorobenzoic acid.[6]

Side-Chain Halogenation: Synthesis of Benzyl (B1604629) Halides

Free-radical halogenation is a principal reaction of the methyl group in this compound, leading to the formation of benzylic halides. These products are crucial intermediates for further functionalization. The reaction is typically initiated by UV light or a radical initiator, such as azobisisobutyronitrile (AIBN), and proceeds via a free-radical chain mechanism.[8][9] The substitution occurs preferentially at the benzylic position due to the resonance stabilization of the resulting benzyl radical.

Reaction Pathway: Free-Radical Chlorination

The chlorination of the methyl group can be controlled to yield mono-, di-, or tri-chlorinated products. For instance, the synthesis of 2,4-dichlorobenzyl chloride is achieved through mono-chlorination.

Caption: Free-radical chain mechanism for the chlorination of this compound.

Quantitative Data for Side-Chain Chlorination

| Product | Reagents & Catalysts | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 2,4-Dichlorobenzyl chloride | This compound, Chlorine, Azobisisobutyronitrile, Triethanolamine | 120-130 | 3-4 | Not specified | [8] |

| 2,4-Dichlorobenzoyl chloride (from 2,4-DCT) | This compound, Chlorine, AIBN; then H₂O, FeCl₃ | 110-120 (Hydrolysis) | Not specified | >98.5 (from trichloride) | [10][11] |

Experimental Protocol: Synthesis of 2,4-Dichlorobenzyl Chloride

This protocol is adapted from the synthesis method described in patent CN105152860A.[8]

Materials:

-

This compound (16.1 g)

-

Azobisisobutyronitrile (AIBN) (0.016 g)

-

Triethanolamine (0.012 g)

-

Chlorine gas (8.17 g)

-

Chlorination reaction kettle

-

Graphite (B72142) absorber for HCl gas

Procedure:

-

Heat 16.1 g of this compound to 100°C and add it to the chlorination reaction kettle.[8]

-

Add the catalysts: 0.016 g of AIBN and 0.012 g of triethanolamine.[8]

-

Slowly introduce 8.17 g of chlorine gas under light conditions.[8]

-

Simultaneously, raise the temperature of the reaction mixture to 125°C.[8]

-

Maintain the reaction for 3.5 hours to generate the 2,4-dichlorobenzyl chloride solution.[8]

-

During the reaction, use a graphite absorber to recover the HCl gas generated.[8]

-

After the reaction is complete, the resulting chlorinated liquid is purified by vacuum rectification to obtain pure 2,4-dichlorobenzyl chloride.[8]

Side-Chain Oxidation: Synthesis of Aldehydes and Carboxylic Acids

The methyl group of this compound can be oxidized to form 2,4-dichlorobenzaldehyde and subsequently 2,4-dichlorobenzoic acid. This transformation is critical for the synthesis of various pharmaceuticals and agrochemicals. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or catalytic oxidation systems are employed for this purpose.[12] The reaction requires a benzylic hydrogen, and it proceeds by oxidizing the benzylic carbon.[12]

Reaction Pathway: Oxidation to Carboxylic Acid

The oxidation typically proceeds through the aldehyde as an intermediate, which is further oxidized to the carboxylic acid.

Caption: Stepwise oxidation of the methyl group in this compound.

Quantitative Data for Side-Chain Oxidation

| Starting Material | Product | Oxidizing Agent/Catalyst | Temperature (°C) | Yield (%) | Reference |

| This compound | 2,4-Dichlorobenzoic acid | Cobalt stearate (B1226849) catalyst | Not specified | Not specified | |

| 2-Chlorotoluene (B165313) | 2-Chlorobenzoic acid | Ozone, Cobalt(II) acetate | 90 | 88.0 | [13] |

| 4-Chlorotoluene / this compound | Corresponding aldehydes/acids | V–P–O/SiO₂+Mo and V–Mo–O/SiO₂+V | 653–773 K | 50-70 (conversion) |

Experimental Protocol: Catalytic Oxidation of Chlorotoluenes

This generalized protocol is based on studies of catalytic oxidation of chlorotoluenes.

Materials & Equipment:

-

This compound

-

Oxygen (or air)

-

Vanadium-based catalyst (e.g., V–Mo–O/SiO₂)

-

Open flow reactor with a stationary or fluidized bed

-

Gas chromatograph for analysis

Procedure:

-

Place the catalyst in the open flow reactor.

-

Heat the reactor to the desired temperature range (e.g., 653–773 K).

-

Introduce a gaseous mixture of this compound and oxygen at a predetermined ratio into the reactor.

-

Maintain a specific contact time between the reactants and the catalyst.

-

The reaction products are collected after cooling and condensation.

-

Analyze the product mixture using gas chromatography to determine the conversion of this compound and the selectivity towards 2,4-dichlorobenzaldehyde and 2,4-dichlorobenzoic acid.

-

Note: The catalyst may require thermal activation before the reaction to achieve optimal activity.

Other Reactions of the Methyl Group

While halogenation and oxidation are the most prominent reactions, the methyl group can, in principle, undergo other transformations.

Nitration

Nitration of toluene (B28343) derivatives typically occurs on the aromatic ring, directed by the activating methyl group and deactivating chlorine atoms.[14][15][16] For this compound, nitration with mixed acid (concentrated nitric and sulfuric acids) leads to ring substitution, for example, at the 5-position to yield 2,4-dichloro-5-nitrotoluene.[17] Side-chain nitration is not a common reaction under these conditions.

Experimental Workflow Visualization

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of a derivative from this compound, such as 2,4-dichlorobenzyl chloride.

Caption: General experimental workflow for the synthesis of 2,4-dichlorobenzyl chloride.

Conclusion

The methyl group of this compound is a versatile functional handle that undergoes two primary types of transformations: free-radical halogenation and oxidation. These reactions provide access to key synthetic intermediates, including 2,4-dichlorobenzyl halides, 2,4-dichlorobenzaldehyde, and 2,4-dichlorobenzoic acid. The reaction conditions, including temperature, catalyst, and choice of reagents, can be fine-tuned to selectively yield the desired product. This guide provides the foundational technical data and protocols necessary for researchers and developers to effectively utilize this compound in complex synthetic endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound - enviPath Visualization [osbornelab.manchester.edu]

- 4. This compound | 95-73-8 [chemicalbook.com]

- 5. This compound CAS#: 95-73-8 [m.chemicalbook.com]

- 6. This compound | C7H6Cl2 | CID 7254 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. Synthesis method of 2, 4-dichlorobenzyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 11. CN109678698B - Preparation method of 2, 4-dichlorobenzoyl chloride - Google Patents [patents.google.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Liquid-phase oxidation of 2-chlorotoluene with ozone to 2-chlorobenzoic acid – an intermediate for diclofenac sodium production | Current issues in pharmacy and medicine: science and practice [health-man.com.ua]

- 14. dwc.knaw.nl [dwc.knaw.nl]

- 15. uwosh.edu [uwosh.edu]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. CN112266326A - Preparation method of dichlorotoluene nitride intermediate - Google Patents [patents.google.com]

Environmental Fate and Persistence of 2,4-Dichlorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the environmental fate and persistence of 2,4-Dichlorotoluene (2,4-DCT). The information presented herein is intended to support environmental risk assessments and to inform researchers and professionals in drug development and related scientific fields about the environmental behavior of this chemical. This document summarizes key data on its physical and chemical properties, degradation pathways, mobility, and bioaccumulation potential, supported by detailed experimental protocols and visual diagrams.

Physicochemical Properties

Understanding the fundamental physicochemical properties of this compound is crucial for predicting its behavior and partitioning in the environment. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₆Cl₂ | [1] |

| Molecular Weight | 161.03 g/mol | [1] |

| Physical State | Colorless liquid | [2] |

| Water Solubility | 25 mg/L at 25 °C | |

| Vapor Pressure | 38 Pa at 25 °C | |

| Henry's Law Constant | 4.2 x 10⁻³ atm·m³/mol (estimated) | [1] |

| Octanol-Water Partition Coefficient (log Kow) | 4.10 at 25 °C |

Environmental Persistence and Degradation

The persistence of this compound in the environment is determined by its susceptibility to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

Biodegradation is a key process governing the environmental persistence of this compound. Studies have shown that it is not readily biodegradable, indicating a potential for persistence in certain environments.[3]

2.1.1. Aerobic Biodegradation

Under aerobic conditions, the primary degradation pathway for this compound is initiated by certain microorganisms. The bacterium Ralstonia sp. strain PS12 has been identified as capable of utilizing 2,4-DCT as a growth substrate.[4][5][6] The degradation is initiated by a dioxygenase enzyme, which hydroxylates the aromatic ring.

The aerobic degradation pathway of this compound by Ralstonia sp. strain PS12 is as follows:

2.1.2. Anaerobic Biodegradation

Under anaerobic conditions, the degradation of this compound proceeds via reductive dechlorination. In soil slurry microcosms under methanogenic conditions, complete degradation was observed over a period of 130 days.[1] The primary degradation products are monochlorinated toluenes.

The anaerobic degradation pathway of this compound involves the following steps:

Abiotic Degradation

2.2.1. Photodegradation

Photodegradation in water is a slow process for this compound. The estimated half-life for direct photodegradation in water is 90.7 years.[3] In the atmosphere, vapor-phase this compound is expected to be degraded by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of about 12 days.[7]

2.2.2. Hydrolysis

This compound is stable to hydrolysis in aqueous solutions at environmentally relevant pH values. Studies conducted according to OECD Guideline 111 have shown that it is stable at pH 4, 7, and 9.[3]

Mobility and Transport

The mobility of this compound in the environment is primarily governed by its partitioning behavior between soil, water, and air.

Volatilization

With a moderate vapor pressure and a significant Henry's Law constant, volatilization from moist soil and water surfaces is an important environmental fate process.[1] The estimated volatilization half-life from a model river is 4 hours, and from a model lake is 5 days.[7]

Soil Sorption

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter for assessing the mobility of a chemical in soil. A high Koc value indicates strong adsorption to soil organic matter and low mobility. The estimated Koc for this compound is 4,800, suggesting it has low mobility in soil.[1]

The logical workflow for assessing the environmental mobility of this compound is depicted below:

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. The octanol-water partition coefficient (log Kow) provides an initial indication of bioaccumulation potential.

With a log Kow of 4.10, this compound has a potential for bioaccumulation. The estimated bioconcentration factor (BCF) is 1000, which suggests a significant potential for accumulation in aquatic organisms.[7]

Summary of Quantitative Data

The following tables summarize the available quantitative data on the environmental fate and persistence of this compound.

Table 1: Degradation Half-Lives

| Medium | Condition | Half-Life | Reference |

| Water | Direct Photodegradation | 90.7 years | [3] |

| Air | Reaction with OH radicals | ~12 days (estimated) | [7] |

| Model River | Volatilization | 4 hours (estimated) | [7] |

| Model Lake | Volatilization | 5 days (estimated) | [7] |

| Soil Slurry | Anaerobic | 130 days for complete degradation | [1] |

Table 2: Partitioning and Bioaccumulation

| Parameter | Value | Reference |

| Soil Sorption Coefficient (Koc) | 4,800 (estimated) | [1] |

| Bioconcentration Factor (BCF) | 1,000 (estimated) | [7] |

Experimental Protocols

The following sections outline the methodologies for key experiments cited in this guide, based on internationally recognized OECD guidelines.

Hydrolysis: OECD Guideline 111

This test determines the rate of abiotic hydrolysis of a chemical as a function of pH.

-

Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Procedure: A solution of this compound in the buffer is incubated in the dark at a constant temperature. Samples are taken at various time intervals and analyzed for the concentration of the parent compound.

-

Analysis: The rate of hydrolysis is determined by plotting the concentration of this compound against time. The half-life is then calculated. For this compound, no significant hydrolysis was observed.[3][8][9][10][11]

Soil Sorption/Desorption: OECD Guideline 106

This guideline describes the batch equilibrium method to determine the soil sorption coefficient (Koc).[4][12][13][14]

-

Test System: Several soil types with varying organic carbon content, pH, and texture.

-

Procedure: A solution of this compound in a calcium chloride solution is equilibrated with a known amount of soil. The mixture is agitated for a defined period to reach equilibrium. The soil and aqueous phases are then separated by centrifugation.

-

Analysis: The concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by the difference from the initial concentration. The soil sorption coefficient (Kd) is calculated, and then normalized to the organic carbon content of the soil to obtain Koc.

Biodegradation in Soil: OECD Guideline 307

This guideline is used to assess the aerobic and anaerobic transformation of chemicals in soil.[5][7][15][16]

-

Test System: Soil samples are incubated in the dark under controlled temperature and moisture conditions. For anaerobic studies, the soil is flooded and purged with an inert gas.

-

Procedure: Radiolabeled (¹⁴C) this compound is applied to the soil. At various time intervals, soil samples are extracted and analyzed. Evolved ¹⁴CO₂ is trapped to determine the extent of mineralization.

-

Analysis: The concentrations of the parent compound and its transformation products are determined over time to calculate degradation rates and half-lives.

Bioaccumulation in Fish: OECD Guideline 305

This guideline describes a flow-through method to determine the bioconcentration factor (BCF) in fish.[17][18][19][20][21]

-

Test System: A flow-through system where fish are exposed to a constant concentration of the test substance in water.

-

Procedure: The test consists of two phases: an uptake phase where fish are exposed to this compound, and a depuration phase where they are transferred to clean water. Fish and water samples are taken at intervals during both phases.

-

Analysis: The concentrations of this compound in fish tissue and water are measured. The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state.

The general workflow for a bioaccumulation study is as follows:

References

- 1. catalog.labcorp.com [catalog.labcorp.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. oecd.org [oecd.org]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 8. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 12. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 13. york.ac.uk [york.ac.uk]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. OECD 307: Aerobic and Anaerobic Transformation in Soil - Situ Biosciences [situbiosciences.com]

- 17. catalog.labcorp.com [catalog.labcorp.com]

- 18. oecd.org [oecd.org]

- 19. oecd.org [oecd.org]

- 20. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]

- 21. shop.fera.co.uk [shop.fera.co.uk]

Toxicological profile of 2,4-Dichlorotoluene

An In-depth Technical Guide on the Toxicological Profile of 2,4-Dichlorotoluene

Introduction